(4Z)-12-cyclopropyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one
Description
This synthetic compound features a complex polycyclic framework with a cyclopropyl substituent, a 2,3,4-trimethoxyphenylmethylidene group, and a fused 3,10-dioxa-12-azatricyclic system. Its structural complexity arises from the combination of oxygen- and nitrogen-containing heterocycles, a strained cyclopropane ring, and methoxy-rich aromatic substitution.
Properties
IUPAC Name |
(2Z)-8-cyclopropyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-26-18-8-4-13(21(27-2)23(18)28-3)10-19-20(25)15-7-9-17-16(22(15)30-19)11-24(12-29-17)14-5-6-14/h4,7-10,14H,5-6,11-12H2,1-3H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEDLFIBHPDIJA-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CC5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CC5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
Cyclopropane introduces ring strain, which may increase reactivity or binding affinity to rigid biological targets (e.g., enzyme active sites) .
Heteroatom Variations :
- Replacement of dithia (S-S) bridges in analogs with dioxa (O-O) in the target compound reduces molecular weight and may alter redox properties or hydrogen-bonding capacity .
- The aza (N) atom in the tricyclic system could facilitate interactions with metalloenzymes or acidic residues in proteins .
Bioactivity Hypotheses: Compared to sulfur-containing analogs, the target compound’s oxygen-rich structure might reduce toxicity risks associated with thioethers but could limit bioavailability in hydrophobic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
